molecular formula C10H13BrClNO2S B2413005 (R)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl CAS No. 1049729-23-8

(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl

Cat. No.: B2413005
CAS No.: 1049729-23-8
M. Wt: 326.63
InChI Key: XUJKCYUPEIQPAK-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl is a chemical compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a brominated thiophene ring attached to the proline moiety. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl typically involves the following steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Proline Derivative: The brominated thiophene is then reacted with a proline derivative in the presence of a suitable catalyst and solvent to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl may involve large-scale bromination and coupling reactions, followed by purification processes such as distillation or crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of ®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and proline moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-alpha-(5-chloro-2-thiophenylmethyl)-proline-HCl
  • ®-alpha-(5-fluoro-2-thiophenylmethyl)-proline-HCl
  • ®-alpha-(5-iodo-2-thiophenylmethyl)-proline-HCl

Uniqueness

®-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s efficacy in certain applications.

Properties

IUPAC Name

(2R)-2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJKCYUPEIQPAK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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